NC1=NC(C2=CC=CC=C2)=CC(C)=N1 .
This compound is classified as an organic heterocyclic compound, specifically a pyrimidine derivative. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a methyl group at position 4 and a phenyl group at position 6 distinguishes this compound from other pyrimidines. The research surrounding this compound focuses on its synthesis, structural characterization, and potential applications in drug development and other fields .
The synthesis of 4-methyl-6-phenylpyrimidin-2-amine has been achieved through several methods. A notable synthesis route involves the reaction of 1-phenylbutane-1,3-dione with guanidine nitrate in dimethylformamide under reflux conditions:
This method highlights the efficiency of using dimethylformamide as a solvent for synthesizing functionalized pyrimidines.
The molecular structure of 4-methyl-6-phenylpyrimidin-2-amine consists of a pyrimidine ring with two substituents:
The crystal packing is characterized by intermolecular hydrogen bonds (N—H⋯N), forming a three-dimensional network that stabilizes the structure.
4-Methyl-6-phenylpyrimidin-2-amine can participate in various chemical reactions typical of amines and pyrimidines:
These reactions expand its utility in organic synthesis and medicinal chemistry .
The mechanism of action for 4-methyl-6-phenylpyrimidin-2-amine is primarily linked to its interaction with biological targets, particularly enzymes or receptors involved in various metabolic pathways. While specific mechanisms are still under investigation, compounds with similar structures have shown activity as inhibitors or modulators of key enzymes:
Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects .
The physical and chemical properties of 4-methyl-6-phenylpyrimidin-2-amine include:
These properties are crucial for understanding the behavior of the compound in biological systems and its applicability in pharmaceutical formulations .
4-Methyl-6-phenylpyrimidin-2-amine has several scientific applications:
Research continues to explore these applications, aiming to harness its properties for therapeutic use .
The systematic IUPAC name for this heterocyclic compound is 4-methyl-6-phenylpyrimidin-2-amine. This name reflects the core pyrimidine ring substituted at the 4-position with a methyl group, at the 6-position with a phenyl group, and at the 2-position with an amino group. Common synonyms include:
The molecular formula is C₁₁H₁₁N₃, with a calculated molecular weight of 185.22 g/mol. This composition corresponds to a 79.97% carbon, 5.99% hydrogen, and 14.03% nitrogen elemental distribution [1] [2] [4].
The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation is:
CC1=CC(=NC(=N1)N)C2=CC=CC=C2 The InChI (International Chemical Identifier) and InChIKey (hashed version) are:
InChI=1S/C11H11N3/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) InChIKey=ZWHPURVKWJBWEF-UHFFFAOYSA-N These identifiers encode atomic connectivity and stereochemical features, enabling precise database searches [1] [4] [5].
The compound crystallizes in the monoclinic crystal system with space group P2₁/c. Key crystallographic parameters include:
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Unit cell length a | 14.0558 (11) Å |
| Unit cell length b | 9.3808 (7) Å |
| Unit cell length c | 18.5227 (12) Å |
| Unit cell angle β | 125.950 (4)° |
| Unit cell volume | 1977.1 (2) ų |
| Z (formula units) | 8 |
| Density (calc.) | 1.245 g/cm³ |
The asymmetric unit contains two independent molecules with distinct dihedral angles between the pyrimidine and phenyl rings (29.9° and 45.1°). Intermolecular N—H⋯N hydrogen bonds form infinite three-dimensional networks, with geometric parameters detailed in Table 2 [2]:
Table 2: Hydrogen Bond Geometry
| D—H⋯A | D⋯A (Å) | H⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|
| N1—H1A⋯N3ⁱ | 3.1918 (18) | 2.38 | 157 |
| N1—H1B⋯N6ⁱ | 3.2095 (18) | 2.35 | 175 |
| N4—H4C⋯N2ⁱ | 3.1474 (19) | 2.29 | 176 |
| N4—H4B⋯N5ⁱⁱ | 3.0834 (18) | 2.24 | 166 |
(Symmetry codes: (i) x, y, z; (ii) 1-x, -y, 1-z)
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: